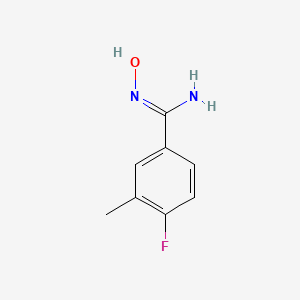
4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide typically involves the reaction of 4-fluoro-3-methylbenzonitrile with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluoro or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide: This compound has a similar structure but with different positions of the fluoro and methyl groups.
4-fluoro-3-methylbenzene-1-carboximidamide: Lacks the hydroxy group, leading to different chemical properties and reactivity.
Uniqueness
4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide is unique due to its specific functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-Fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily associated with its interactions with various biological targets:
Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives related to this compound. Notably:
- Inhibition Studies : A comparative assessment indicated that derivatives showed varying degrees of cholinesterase inhibition, with some exhibiting IC50 values comparable to established inhibitors like tacrine .
- Molecular Modeling : Computational studies suggest that the conformation of these compounds allows them to fit well within the active sites of cholinesterases, enhancing their inhibitory action .
Case Study 1: Cholinesterase Inhibition
A study synthesized several derivatives from 4-fluorobenzoic acid, including this compound. These compounds were tested for their ability to inhibit AChE and BChE using Ellman's spectrophotometric method. The most active compounds showed IC50 values in the low micromolar range, indicating strong inhibitory potential .
Case Study 2: Antimicrobial Activity
In vitro tests on related fluorinated compounds revealed significant antimicrobial activity against various pathogens. For instance, a derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound could possess similar properties .
Data Tables
| Biological Activity | IC50 (µM) | Target Enzyme |
|---|---|---|
| Cholinesterase Inhibition | 0.5 - 5 | Acetylcholinesterase (AChE) |
| Antimicrobial Activity | <10 | Staphylococcus aureus |
| <10 | Escherichia coli |
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-fluoro-N'-hydroxy-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
PHZVDPONAZQUNF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N/O)/N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















